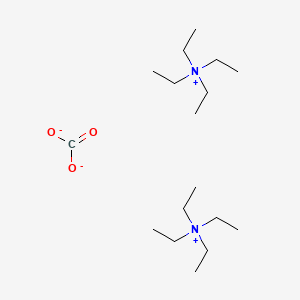
Tetraethylammonium carbonate
Cat. No. B1624318
Key on ui cas rn:
52724-28-4
M. Wt: 320.5 g/mol
InChI Key: APBDREXAUGXCCV-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
Patent
US05149682
Procedure details


Process according to claim 4 wherein carbon dioxide is passed through aqueous tetraethylammonium hydroxide to a pH of 8.3 to form tetraethylammonium carbonate plus dissolved carbon dioxide; adding the said tetraethylammonium carbonate to an aqueous solution of nitrates of yttrium, barium, and copper in a Y:Ba:Cu atomic ratio of 1:2:3 at a pH of about 7.7-8.0, thereby to precipitate the said Y, Ba, and Cu as carbonates; recovering and drying the precipitate; calcining the dried precipitate at about 950° C. and cooling the calcined product to about 150° C. over 8 hours.


Identifiers


|
REACTION_CXSMILES
|
[C:1](=[O:3])=[O:2].[OH-:4].[CH2:5]([N+:7]([CH2:12][CH3:13])([CH2:10][CH3:11])[CH2:8][CH3:9])[CH3:6]>>[C:1](=[O:4])([O-:3])[O-:2].[CH2:5]([N+:7]([CH2:12][CH3:13])([CH2:10][CH3:11])[CH2:8][CH3:9])[CH3:6].[CH2:5]([N+:7]([CH2:12][CH3:13])([CH2:10][CH3:11])[CH2:8][CH3:9])[CH3:6] |f:1.2,3.4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)=O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].C(C)[N+](CC)(CC)CC
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C([O-])([O-])=O.C(C)[N+](CC)(CC)CC.C(C)[N+](CC)(CC)CC
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
